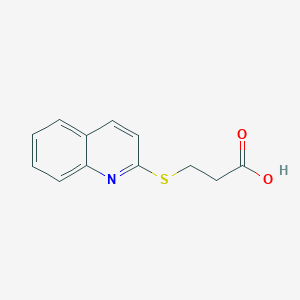![molecular formula C17H13F3N4O B5518008 5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)
5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, including compounds similar to 5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, typically involves multistep reactions that provide access to a diverse array of functionalized structures. These synthesis pathways often utilize reactions of amino-pyrazole carbonitriles with chalcones or other electrophilic reagents in solvents like DMF, showcasing the versatility and adaptability of pyrazolopyrimidine chemistry in creating targeted molecular architectures (Kolosov, Beloborodov, Kulyk, & Orlov, 2014).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system, which is often planar or near-planar. This structural feature is crucial for the compound's interaction with various biological targets and can influence its chemical reactivity and physical properties. X-ray crystallography studies reveal that the pyrazolopyrimidine ring system can exhibit significant dihedral angles with substituent phenyl rings, affecting the molecule's overall shape and electronic distribution (Wen et al., 2004).
Chemical Reactions and Properties
Pyrazolopyrimidine compounds participate in a wide range of chemical reactions, reflecting their reactive amino groups and nitrile functionalities. These reactions can lead to the formation of novel fused heterocyclic systems, demonstrating the compounds' versatility as synthetic intermediates. The chemical reactivity also enables the synthesis of derivatives with varied biological activities, although this aspect falls outside the direct scope of this analysis due to the exclusion of drug-related applications (Youssef & Omar, 2007).
科学的研究の応用
Synthesis and Characterization
Pyrazolopyrimidine derivatives have been synthesized through various methods, showcasing their chemical versatility and reactivity towards different reagents. Rahmouni et al. (2014) explored the synthesis of new pyrazole and pyrazolopyrimidine derivatives, with significant antibacterial activity observed in some of the synthesized compounds. This study highlights the compound's potential in contributing to the development of new antimicrobial agents (Rahmouni et al., 2014).
Antimicrobial and Antifungal Activities
The antibacterial and antifungal properties of pyrazolopyrimidine derivatives were emphasized by various researches. Youssef and Omar (2007) synthesized a compound exhibiting excellent biocidal properties, including antifungal and antibacterial effectiveness, suggesting their potential use in medical treatments against infections (Youssef & Omar, 2007).
Corrosion Inhibition
Abdel Hameed et al. (2020) demonstrated the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surface in acidic environments. This research indicates the compound's utility in industrial applications, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).
Anti-inflammatory and Analgesic Activities
Ismail et al. (2007) reported the synthesis of novel compounds with potential anti-inflammatory and analgesic activities. Some of the synthesized derivatives exhibited comparable activity to standard drugs, highlighting their significance in the development of new therapeutic agents (Ismail et al., 2007).
Antitumor Activities
The potential of pyrazolopyrimidine derivatives in anticancer therapy was explored, with some compounds showing excellent in vitro antitumor activity. Farag and Fahim (2019) investigated the synthesis of pyrazole and pyrimidine derivatives, exhibiting high antimicrobial and antioxidant activities alongside their antitumor potential (Farag & Fahim, 2019).
将来の方向性
特性
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-10(2)25-13-5-3-11(4-6-13)14-7-15(17(18,19)20)24-16(23-14)12(8-21)9-22-24/h3-7,9-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVLDLRBZCXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)


![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
